The synthesis of methyl 4-chloro-2-methoxynicotinate typically involves the reaction of 4-chloro-2-methoxypyridine with methylating agents. Various methods have been reported, including:
The typical reaction conditions include:
Methyl 4-chloro-2-methoxynicotinate features a pyridine ring with specific substituents that influence its chemical behavior:
Methyl 4-chloro-2-methoxynicotinate can undergo various chemical reactions:
The reactivity is influenced by both electronic and steric factors due to the presence of substituents on the pyridine ring.
The mechanism of action for methyl 4-chloro-2-methoxynicotinate relates primarily to its interactions with biological targets:
Research indicates potential applications in neuropharmacology due to its structural similarity to nicotine and other bioactive compounds.
Methyl 4-chloro-2-methoxynicotinate has several scientific uses:
Methyl 4-chloro-2-methoxynicotinate (CAS 1256826-55-7) is a structurally defined heterocyclic compound with systematic IUPAC name methyl 4-chloro-2-methoxypyridine-3-carboxylate. Its molecular formula is C8H8ClNO3, corresponding to a molecular weight of 201.61 g/mol [1] [3] [9]. The core structure features a trisubstituted pyridine ring with three strategically positioned functional groups: a chlorine atom at C4, a methoxy group at C2, and a methyl ester at C3. This arrangement creates distinct electronic properties where the C4 chlorine is highly electrophilic due to adjacent electron-withdrawing effects, while the C2 methoxy group exerts strong +M mesomeric effects [7] [9].
Table 1: Key Structural Identifiers
Identifier | Value |
---|---|
Canonical SMILES | COC1=NC=CC(=C1Cl)C(=O)OC |
InChI Key | QGZHMVMVSJXJTL-UHFFFAOYSA-N |
MDL Number | MFCD18257740 |
Boiling Point | 258.0 ± 35.0°C at 760 mmHg |
Density | 1.34 g/cm³ (predicted) |
LogP (Consensus) | 1.65 (Moderate lipophilicity) |
Topological PSA | 48.42 Ų |
The solid typically requires storage under inert atmosphere at 2-8°C to prevent ester hydrolysis or nucleophilic substitution at the C4 position [4] [7]. Spectral characterization includes distinctive 13C-NMR signals at δ 166.5 (C=O), 160.2 (C2), 154.1 (C6), 148.9 (C4), 119.5 (C5), 112.3 (C3), with methoxy groups appearing at δ 53.8 (COOCH3) and 53.5 (OCH3) [3] [9].
Initial synthetic routes emerged around 2010-2015 to support pharmaceutical discovery programs requiring regioselectively substituted nicotinate derivatives. Early laboratory-scale synthesis employed nucleophilic chlorination of methyl 2-hydroxy-4-methoxynicotinate using phosphorus oxychloride, though this method faced challenges in controlling dihalogenation byproducts [3] [8]. The pivotal optimization came through Boehringer Ingelheim's development of methyl 4-chloro-2-methoxynicotinate as a key intermediate for BI-3802, a protein degrader provided through their open innovation portal opnMe.com [3]. This application highlighted the compound's strategic value and stimulated commercial availability from specialty suppliers like Ambeed and BLD Pharm by 2017, typically at 98% purity for research applications [3] [4].
Patent literature reveals its critical role in modular synthesis, notably in EP3257847A1 (2017) where it served as a precursor for FXR (farnesoid X receptor) modulators containing complex pyridine substructures [5]. The compound's synthetic adoption accelerated due to its balanced reactivity profile: the C4 chlorine undergoes efficient Pd-catalyzed cross-coupling (e.g., Suzuki, Buchwald-Hartwig), while the ester permits versatile transformations including reduction to alcohols or conversion to amides [3] [7].
Methyl 4-chloro-2-methoxynicotinate bridges heterocyclic chemistry and drug discovery through three key attributes:
Regiochemical Control: The methoxy group at C2 directs electrophilic substitution to C5/C6 and facilitates directed ortho-metalation for introducing additional substituents, while the C4 chlorine serves as a versatile leaving group for nucleophilic displacement. This dual functionality enables the synthesis of complex 2,4-disubstituted pyridine derivatives inaccessible through conventional methods [3] [7].
Druglikeness Parameters: Computational analyses indicate favorable properties for pharmaceutical applications: moderate lipophilicity (Consensus LogP 1.65), high gastrointestinal absorption, blood-brain barrier penetration potential, and solubility (~1.09 mg/mL in water). The molecule complies with Lipinski's rule of five (MW 201.61, TPSA 48.42 Ų, rotatable bonds=3) making it an ideal fragment for lead optimization [3] [9].
Versatile Intermediate Applications:
Table 2: Documented Synthetic Applications
Target Compound Class | Therapeutic Area | Key Transformation | Source |
---|---|---|---|
7,8-Dihydropteridinones | Anticancer (HSP90 inhibition) | Amination at C4, pteridine ring annulation | [8] |
Isoxazole[5,4-b]pyridines | Metabolic disorders (FXR modulation) | Suzuki coupling, heterocycle formation | [5] |
Biphenylnicotinates | Kinase inhibition | Negishi coupling at C4, ester hydrolysis | [3] |
The compound's significance is further amplified by commercial availability from global suppliers (BLD Pharm, Ambeed, Sigma-Aldrich) under cold-chain transportation protocols, reflecting its importance in modern medicinal chemistry workflows [4] [7] [9]. As asymmetric synthesis advances, this nicotinate derivative continues enabling efficient access to chiral pyridine scaffolds through enzymatic resolution or transition-metal catalyzed asymmetric functionalization [3] [9].
Table 3: Commercial Availability Profile
Supplier | Purity | Storage Conditions | Special Handling |
---|---|---|---|
Ambeed | 98% | Room temperature | Standard |
BLD Pharm | 98% | Inert atmosphere, 2-8°C | Cold-chain transport |
AiFChem | 98% | Not specified | None |
ChemScene | 98% | Room temperature | None |
CAS No.: 119068-77-8
CAS No.: 113378-31-7
CAS No.: 92950-40-8
CAS No.: 13052-73-8
CAS No.: 61109-48-6